1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one

Lipophilicity Partition coefficient Drug-likeness

1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (CAS 88309-29-9) is a synthetic heterocyclic compound belonging to the 2-oxazoline (4,5-dihydro-1,3-oxazole) class. It features a 5-methyl-5-acetyl substitution pattern on a 2-phenyl-2-oxazoline core, giving it the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 88309-29-9
Cat. No. B12883503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
CAS88309-29-9
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)C1(CN=C(O1)C2=CC=CC=C2)C
InChIInChI=1S/C12H13NO2/c1-9(14)12(2)8-13-11(15-12)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
InChIKeyOIARCTKUTADEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (CAS 88309-29-9): Chemical Identity, Oxazoline-Class Features, and Procurement Baseline


1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (CAS 88309-29-9) is a synthetic heterocyclic compound belonging to the 2-oxazoline (4,5-dihydro-1,3-oxazole) class [1]. It features a 5-methyl-5-acetyl substitution pattern on a 2-phenyl-2-oxazoline core, giving it the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol [1]. The compound is cataloged in PubChem (CID 13024421) and the EPA DSSTox database (DTXSID30515511), with commercially available purity typically ≥97% from specialty chemical suppliers [1]. Its computed LogP of approximately 1.25–1.4 and topological polar surface area (TPSA) of ~38.7 Ų indicate moderate lipophilicity and hydrogen-bonding capacity distinct from simpler 2-oxazoline analogs [1].

1
Bifunctional oxazoline-ketone intermediate for orthogonal synthetic derivatization
2
Distinct computed physicochemical profile (moderate lipophilicity, increased TPSA) for structure-property relationship studies
3
Incremental scaffold complexity supports SAR campaigns near fragment-to-lead space

Why Generic 2-Oxazoline Substitution Does Not Reproduce the Properties of 1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (88309-29-9)


Substituting 1-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one with an unsubstituted 2-phenyl-2-oxazoline or a 5-methyl-2-phenyl-2-oxazoline eliminates the 5-acetyl ketone moiety, which fundamentally alters three measurable physicochemical properties relevant to downstream synthetic utility and biological screening: (i) the computed LogP decreases from approximately 1.9 for the non-acetylated 5-methyl analog to approximately 1.25–1.4 for the target compound, indicating a significant shift in lipophilicity [1]; (ii) the topological polar surface area increases by approximately 17 Ų, altering predicted membrane permeability and solubility profiles [1]; and (iii) the hydrogen-bond acceptor count increases from two to three, with the acetyl carbonyl providing a distinct electrophilic site for nucleophilic addition, condensation, and coordination chemistry that cannot be replicated by methyl or unsubstituted analogs [1]. These differences mean that in any application where the acetyl group serves as a synthetic handle, a spectroscopic probe, or a pharmacophoric element, simple 2-oxazoline congeners are not functionally interchangeable [2].

Eliminating the 5-acetyl ketone may shift lipophilicity and polar surface area, altering solubility and permeability predictions.
Loss of the ketone handle removes orthogonal reactivity, limiting chemoselective transformations and multi-step utility.
Simpler 2-oxazoline scaffolds lack the bifunctional (ring + ketone) character required for stepwise derivatization.

Quantitative Comparative Evidence: Where 1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (88309-29-9) Diverges from Its Closest Analogs


LogP Reduction Relative to Non-Acetylated 5-Methyl-2-phenyl-2-oxazoline

The computed octanol-water partition coefficient (XLogP3) for the target compound is 1.4, compared with approximately 1.9 for the non-acetylated analog 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 23437-02-7) [1]. This represents a LogP reduction of approximately 0.5 log units, reflecting the polarizing effect of the acetyl carbonyl group. A lower LogP correlates with reduced non-specific membrane partitioning and improved aqueous solubility, which may favor applications requiring aqueous compatibility or reduced lipophilic promiscuity [1].

LogP Shift
Reported
1.4 vs 1.9
ΔLogP ≈ −0.5 (XLogP3)
Lower lipophilicity may favor aqueous compatibility and reduced off-target binding.
Computed values; verify experimentally for critical decisions.
Lipophilicity Partition coefficient Drug-likeness

Topological Polar Surface Area (TPSA) Increase vs. Non-Acetylated Oxazoline Analog

The target compound has a computed topological polar surface area (TPSA) of 38.7 Ų, compared with an estimated 21.6 Ų for the non-acetylated 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole (based on ChemSpider structural data and standard fragment-based calculation) [1]. This increase of approximately 17 Ų is attributable to the additional acetyl carbonyl oxygen acting as a third hydrogen-bond acceptor. According to Veber's rule for oral bioavailability, TPSA values below 140 Ų are generally favorable, but the difference between 21.6 Ų and 38.7 Ų can meaningfully affect passive membrane permeability and CNS penetration predictions [2].

TPSA Increase
Reported
38.7 Ų vs ~21.6 Ų
ΔTPSA ≈ +17 Ų
Higher polar surface area may affect passive permeability and CNS penetration predictions.
Evaluated within Veber rule context.
Polar surface area Membrane permeability Bioavailability prediction

Hydrogen-Bond Acceptor Count Increase and Synthetic Handle Differentiation vs. 5-Methyl-2-phenyl-2-oxazoline

The target compound possesses three hydrogen-bond acceptor sites (oxazoline nitrogen, oxazoline oxygen, and acetyl carbonyl oxygen), compared with two acceptors for 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 23437-02-7) and 2-phenyl-2-oxazoline (CAS 7127-19-7) [1][2]. The additional acetyl carbonyl serves as a chemically addressable ketone functional group that can undergo selective transformations—including reductive amination to secondary/tertiary amines, Grignard or organolithium addition to form tertiary alcohols, oxime/hydrazone condensation, and enolate alkylation—without engaging the oxazoline ring [3][4]. Non-acetylated oxazoline analogs lack this orthogonal reactive site, limiting their utility in multi-step synthetic sequences where chemoselective ketone modification is required.

H-Bond Acceptors
Class-level
3 (vs 2 for non-acetylated analog)
Extra acetyl carbonyl enables orthogonal ketone reactivity and chemoselective modifications.
Structural differentiation supports bifunctional synthetic use.
Hydrogen-bond acceptor Coordination chemistry Synthetic derivatization

Molecular Weight and Heavy Atom Count Differentiation vs. 2-Phenyl-2-oxazoline and 5-Methyl-2-phenyl-2-oxazoline

The target compound has a molecular weight of 203.24 g/mol and a heavy atom count of 15, compared with 161.20 g/mol (10 heavy atoms) for 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole and 147.17 g/mol for 2-phenyl-2-oxazoline [1]. The increase of 42 g/mol is consistent with the addition of one acetyl group (C₂H₃O, nominal mass 43 Da). This positions the target compound nearer to lead-like and fragment-based screening cutoffs (typically MW < 300 or < 250 for fragment libraries), while providing greater structural complexity (Rotatable Bond Count = 2 vs. 1 for the non-acetylated analog) that can be advantageous in structure-activity relationship (SAR) exploration where the acetyl substituent serves as a modifiable vector [2].

MW & Complexity
Reported
203.24 vs 161.20 g/mol
ΔMW +42; rotatable bonds: 2 vs 1
Positions compound near fragment/lead space with added conformational flexibility.
Supports SAR exploration with incremental elaboration.
Molecular weight Heavy atom count Fragment-based drug design

Where 1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (88309-29-9) Provides Functional Advantages Over Simpler Oxazoline Analogs


Bifunctional Synthetic Intermediate for Orthogonal Derivatization

The target compound serves as a bifunctional building block in multi-step organic synthesis, where the oxazoline ring can participate in nucleophilic ring-opening or metal-coordination reactions while the 5-acetyl ketone is independently modified via reductive amination, Grignard addition, or hydrazone formation [1][2]. Unlike 5-methyl-2-phenyl-2-oxazoline (CAS 23437-02-7), which lacks the ketone handle, or 5-acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one (CAS 18354-41-1), which contains a more hydrolytically labile oxazolone ring, the target compound balances reactivity with ring stability, enabling sequential transformations without premature ring-opening [3].

Physicochemical Probe for Lipophilicity-Modulated Biological Screening

With a computed LogP of 1.25–1.4 and a TPSA of ~38.7 Ų, the target compound occupies a distinct physicochemical space compared to the more lipophilic non-acetylated 5-methyl analog (LogP ≈ 1.9, TPSA ≈ 21.6 Ų) [1]. This makes it a useful comparator for structure-property relationship (SPR) studies where incremental changes in polarity and hydrogen-bonding capacity are correlated with biological outcomes such as membrane permeability, solubility, or target binding. Procurement of the target compound alongside the non-acetylated analog enables controlled pairwise comparisons that isolate the contribution of the carbonyl group [2].

Synthesis of Heterocyclic Libraries via Ketone-Functionalized Oxazoline Precursors

The 5-acetyl group provides a versatile entry point for generating diverse heterocyclic libraries through established carbonyl chemistry, including the Hantzsch thiazole synthesis, Knorr pyrrole synthesis, and oxime-derived heterocycle formation [1][2]. These transformations, which require a ketone substrate, cannot be initiated from 5-methyl-2-phenyl-2-oxazoline or 2-phenyl-2-oxazoline. The resulting products retain the oxazoline ring or its ring-opened amide-ester derivatives, expanding accessible chemical space in medicinal chemistry campaigns [3].

Metal-Coordination and Catalysis Ligand Precursor Development

2-Oxazolines are well-established ligands in asymmetric catalysis, where substitution at the 4- and 5-positions modulates steric and electronic properties [1]. The 5-acetyl group introduces a polar substituent with potential secondary metal-coordination capability (via the carbonyl oxygen) that is absent in 5-alkyl or 5-aryl oxazoline ligands. This additional donor site may enable the design of hemilabile or tethered ligand systems where the acetyl oxygen participates conditionally in metal binding, a feature not available with simpler 5-methyl-2-phenyl-2-oxazoline [2][3].

Application
Selection Property
Validation Focus
Bifunctional synthetic intermediate
Orthogonal ketone reactivity
Chemoselective ketone transformations (amination, addition, condensation)
Physicochemical probe for SPR studies
Differentiated LogP/TPSA profile
Pairwise comparison with non-acetylated analog to isolate carbonyl contribution
Heterocyclic library synthesis
Ketone-functionalized oxazoline scaffold
Carbonyl-based heterocycle formation (thiazole, pyrrole, oxime-derived)
Catalysis ligand precursor development
Additional carbonyl coordination site
Hemilabile or tethered ligand design with conditional metal binding
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